
1H-Indene-1,3(2H)-dione, dihydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 1H-Indene-1,3(2H)-dione, dihydrazone typically involves the reaction of 1H-Indene-1,3(2H)-dione with hydrazine or its derivatives. One common method involves refluxing 1H-Indene-1,3(2H)-dione with hydrazine hydrate in ethanol, leading to the formation of the dihydrazone compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反应分析
1H-Indene-1,3(2H)-dione, dihydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where hydrazone groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1H-Indene-1,3(2H)-dione, dihydrazone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 1H-Indene-1,3(2H)-dione, dihydrazone involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which may play a role in its biological activity. Additionally, it can interact with enzymes and proteins, affecting their function and leading to various biological effects .
相似化合物的比较
1H-Indene-1,3(2H)-dione, dihydrazone can be compared with other similar compounds, such as:
1H-Indene-1,3(2H)-dione: The parent compound without the dihydrazone group.
2-Benzylidene-1H-indene-1,3(2H)-dione: A derivative with a benzylidene group.
1H-Indene-1,2,3-trione: A trione derivative with three carbonyl groups.
The uniqueness of this compound lies in its dihydrazone group, which imparts distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
21040-05-1 |
|---|---|
分子式 |
C9H10N4 |
分子量 |
174.20 g/mol |
IUPAC 名称 |
(3-hydrazinylideneinden-1-ylidene)hydrazine |
InChI |
InChI=1S/C9H10N4/c10-12-8-5-9(13-11)7-4-2-1-3-6(7)8/h1-4H,5,10-11H2 |
InChI 键 |
LAEMYZJJDAVDJC-UHFFFAOYSA-N |
规范 SMILES |
C1C(=NN)C2=CC=CC=C2C1=NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


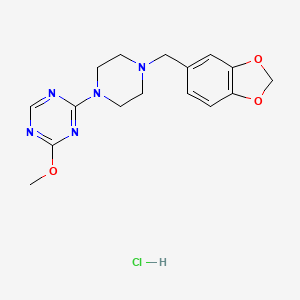
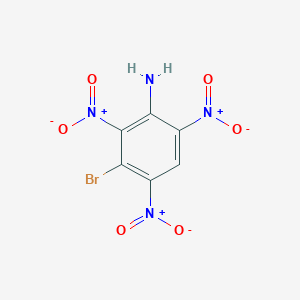
![3-Phenyl-1-[phenyl(3-phenyl-2H-isoindol-1-yl)methylidene]-1H-isoindole](/img/structure/B14703225.png)
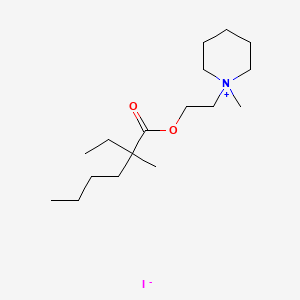
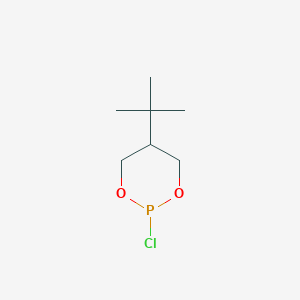
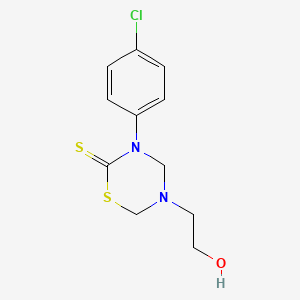
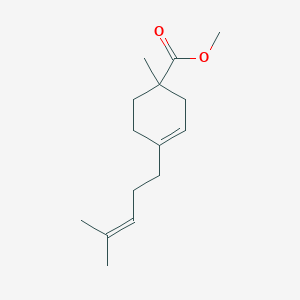
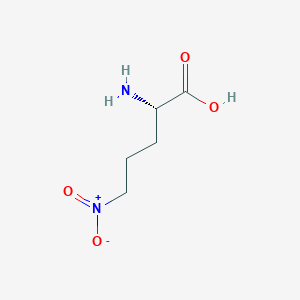
![3-[(2S,3S)-8,13-Diethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B14703265.png)
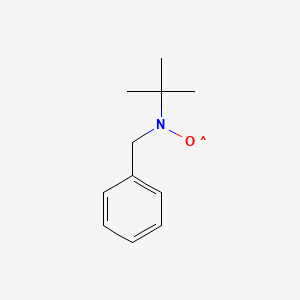
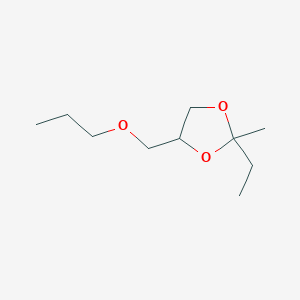

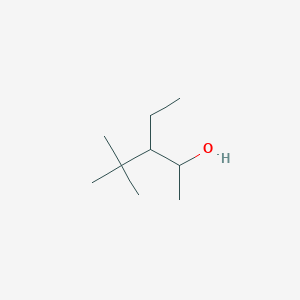
![1-Benzo[b]phenothiazin-12-yl-2-morpholin-4-ylethanone](/img/structure/B14703291.png)
